molecular formula C17H19NO4S B6379235 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% CAS No. 1261926-08-2

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%

Cat. No. B6379235
CAS RN: 1261926-08-2
M. Wt: 333.4 g/mol
InChI Key: BJJGNZFHXUEIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (6-BSPF-95) is a sulfonamide derivative of phenol, with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, due to its unique properties.

Scientific Research Applications

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, due to its unique properties. It is used in biochemical and physiological experiments, as it has the ability to inhibit enzymes and modify protein structure. It has been used in studies involving the inhibition of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used in studies involving the modification of protein structure, such as the modulation of the activity of tyrosine kinases and the inhibition of protein kinase C.

Mechanism of Action

The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is not fully understood, but it is thought to involve the inhibition of enzymes and the modification of protein structure. It is believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the active site of the enzyme, blocking its activity. It is also believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the protein, inducing conformational changes that alter its activity.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been shown to modulate the activity of tyrosine kinases and inhibit protein kinase C. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. It is also stable, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it is not compatible with aqueous solutions. In addition, it may have toxic effects at high concentrations.

Future Directions

There are a number of potential future directions for the use of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. It could be used in the development of new drugs for the treatment of diseases, such as cancer and inflammation. It could also be used in the development of new diagnostic tools, such as imaging agents and biosensors. In addition, it could be used in the development of new materials, such as nanomaterials and polymers. Finally, it could be used in the development of new biocatalysts, such as enzymes and antibodies.

Synthesis Methods

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is synthesized from the reaction of p-toluenesulfonyl chloride and 6-hydroxybenzaldehyde in the presence of a base, such as pyridine. The reaction produces a sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%. The reaction mechanism is as follows:
Reaction Mechanism
The first step of the reaction is the nucleophilic substitution of the p-toluenesulfonyl chloride with the 6-hydroxybenzaldehyde. The p-toluenesulfonyl chloride acts as the electrophile, while the 6-hydroxybenzaldehyde acts as the nucleophile. The pyridine acts as a base, and it helps to deprotonate the 6-hydroxybenzaldehyde, allowing it to react with the p-toluenesulfonyl chloride. The reaction then proceeds to form the sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%.

properties

IUPAC Name

N-tert-butyl-3-(3-formyl-2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-8-4-6-12(10-14)15-9-5-7-13(11-19)16(15)20/h4-11,18,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJGNZFHXUEIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol

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